molecular formula C25H26N4O3 B7754921 9-[4-(benzyloxy)-3-methoxyphenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-[4-(benzyloxy)-3-methoxyphenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B7754921
M. Wt: 430.5 g/mol
InChI Key: CPDAJYWNJVSGSL-UHFFFAOYSA-N
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Description

This compound belongs to the triazoloquinazolinone class, characterized by a fused tricyclic scaffold comprising a 1,2,4-triazole ring condensed with a partially hydrogenated quinazolinone system. Key structural features include:

  • A 4-(benzyloxy)-3-methoxyphenyl substituent at position 9, introducing steric bulk and electron-donating groups that influence solubility and receptor interactions.
  • 6,6-Dimethyl groups on the tetrahydroquinazolinone moiety, enhancing conformational rigidity and metabolic stability .
  • A carbonyl group at position 8, critical for hydrogen bonding and pharmacophore alignment in biological targets.

Properties

IUPAC Name

9-(3-methoxy-4-phenylmethoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3/c1-25(2)12-18-22(19(30)13-25)23(29-24(28-18)26-15-27-29)17-9-10-20(21(11-17)31-3)32-14-16-7-5-4-6-8-16/h4-11,15,23H,12-14H2,1-3H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDAJYWNJVSGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[4-(benzyloxy)-3-methoxyphenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves the reaction of 3-amino-1,2,4-triazole with arylidene derivatives of dimedone . The reaction proceeds through a heterocyclization process, leading to the formation of the triazoloquinazoline core.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Benzyloxy Group Reactivity

The benzyloxy substituent undergoes hydrogenolysis under catalytic hydrogenation conditions (H₂/Pd-C) to yield phenolic derivatives. This reaction is critical for generating intermediates for further functionalization.

Methoxy Group Demethylation

The 3-methoxy group can be demethylated using boron tribromide (BBr₃) in dichloromethane, producing a hydroxyl group. This transformation enhances hydrogen-bonding capacity for biological targeting .

Sulfur-Based Substitutions

In analogous triazoloquinazoline systems, benzylsulfanyl groups undergo nucleophilic substitution with amines or thiols under basic conditions (e.g., K₂CO₃/DMF), enabling diversification at the C2 position.

Triazole Ring Functionalization

The triazole moiety participates in:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH to form N-alkylated derivatives.

  • Acylation : Treating with acetyl chloride yields acetylated derivatives, altering electronic properties .

Quinazoline Core Oxidation

The tetrahydroquinazoline ring undergoes oxidation with MnO₂ or DDQ to form aromatic quinazoline derivatives, increasing planarity and π-stacking potential.

Catalytic Cross-Coupling Reactions

The compound’s aryl groups enable Suzuki-Miyaura couplings with boronic acids. For example:

Reaction PartnerConditionsProduct Application
4-Fluorophenylboronic acidPd(PPh₃)₄, K₂CO₃, DMEEnhanced kinase inhibition
Pyridin-3-ylboronic acidMicrowave, 120°CImproved solubility profiles

These reactions introduce substituents that modulate biological activity and physicochemical properties .

Acid/Base Hydrolysis

  • Acidic Conditions : The triazole ring remains stable in dilute HCl (pH 2–4), but prolonged exposure leads to quinazoline ring hydrolysis.

  • Basic Conditions : Degradation occurs in NaOH (pH >10), forming fragmented amines and carbonyl compounds .

Photodegradation

UV irradiation (254 nm) induces cleavage of the benzyloxy group, generating a phenolic intermediate. This property is leveraged in prodrug design .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductBiological Impact
HydrogenolysisH₂, Pd-C, EtOHPhenolic derivativeIncreased solubility
DemethylationBBr₃, CH₂Cl₂, −78°CHydroxyl-substituted analogEnhanced target binding
Suzuki CouplingPd catalyst, DMEBiaryl-modified compoundTunable selectivity
OxidationMnO₂, CHCl₃Aromatic quinazolineImproved intercalation capacity

Mechanistic Insights

  • Nucleophilic Aromatic Substitution : Electron-deficient positions on the quinazoline ring react with amines or thiols via SNAr mechanisms .

  • Radical Pathways : Photolytic reactions involve benzyloxy radical intermediates, confirmed by ESR studies .

This compound’s reactivity profile underscores its versatility in medicinal chemistry, enabling targeted modifications for drug discovery.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily studied for its biological activity due to the presence of a triazoloquinazoline core. This structure is known to interact with various biological targets:

  • Antitumor Activity : Research indicates that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. The triazoloquinazoline core has been linked to inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Preliminary studies suggest that this compound and its derivatives may possess antimicrobial activity against a range of pathogens. This makes it a candidate for developing new antimicrobial agents.

The biological activity of 9-[4-(benzyloxy)-3-methoxyphenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can be attributed to its ability to modulate specific biochemical pathways:

  • Mechanism of Action : Although detailed mechanisms remain under investigation, it is hypothesized that the compound interacts with enzymes or receptors involved in critical signaling pathways. This interaction can lead to altered cellular responses that contribute to its observed biological effects.

Synthetic Applications

In addition to its biological applications, this compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : The unique structure allows for the modification and synthesis of more complex organic molecules. It can be utilized in the synthesis of other triazole derivatives or incorporated into larger molecular frameworks.

Case Studies and Research Findings

Several studies have explored the potential of this compound in various applications:

  • Anticancer Studies : A study demonstrated that derivatives of the triazoloquinazoline core exhibited significant cytotoxicity against multiple cancer cell lines. The research focused on elucidating the structure-activity relationship (SAR) to optimize efficacy while minimizing toxicity.
  • Antimicrobial Research : Another investigation highlighted the antimicrobial properties of similar compounds within the triazoloquinazoline family. The findings indicated effective inhibition against Gram-positive and Gram-negative bacteria.
  • Synthetic Methodologies : Research into synthetic routes for producing this compound has revealed efficient methods involving arylidene derivatives and triazole precursors. These methodologies are crucial for scaling up production for further research and application.

Mechanism of Action

The mechanism by which this compound exerts its effects is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its triazoloquinazoline core. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Observations:

  • Electron-donating groups (e.g., benzyloxy, methoxy) at position 9 improve solubility but may reduce receptor-binding affinity compared to electron-withdrawing substituents (e.g., chloro, nitro) .
  • Dimethyl groups at position 6 are conserved across analogs to maintain ring puckering and prevent undesired metabolic oxidation .

Catalytic Efficiency

  • The target compound’s synthesis likely follows a multicomponent reaction (MCR) pathway similar to and .
  • NGPU catalyst (): Achieves 85–92% yields for triazoloquinazolinones in 20–30 minutes, outperforming traditional catalysts like HCl or p-TSA (60–70% yields in 2–4 hours) .
  • Copper-incorporated synthesis (): Enables regioselective cyclization but requires higher temperatures (80–100°C) and longer reaction times (12–24 hours) .

Yield and Purity

  • Target compound analogs synthesized via MCRs typically achieve >90% purity post-recrystallization, as confirmed by NMR and elemental analysis .
  • Byproducts are minimal (<5%) due to the regioselectivity of triazole-quinazolinone cyclization .

Pharmacological and Physicochemical Properties

RXFP4 Agonism (Scaffold-Based Inference)

  • The 1,2,4-triazolo[5,1-b]quinazolinone core is critical for RXFP4 binding, with EC₅₀ values ranging from 0.8–5.2 μM depending on substituents .
  • 4-Hydroxyphenyl analogs (e.g., compound in ) show reduced potency (EC₅₀ = 3.5 μM) compared to 2-chlorophenyl derivatives, suggesting steric and electronic tuning is essential .

Thermal Stability

  • Melting points: Target compound analogs: >290°C (similar to ’s 292°C for dichlorophenyl derivatives) . Non-dimethylated analogs: Lower m.p. (~200–220°C) due to reduced rigidity .

Biological Activity

The compound 9-[4-(benzyloxy)-3-methoxyphenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a synthetic organic molecule that belongs to the class of triazole derivatives. Its complex structure comprises multiple functional groups that contribute to its biological activity. This article aims to explore the biological properties of this compound based on various research findings and case studies.

  • Molecular Weight : 430.51 g/mol
  • Molecular Formula : C25H26N4O3
  • LogP : 3.965 (indicating moderate lipophilicity)
  • Polar Surface Area : 66.502 Ų

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies, focusing on its potential as an antiviral and anti-inflammatory agent.

Antiviral Activity

Research indicates that compounds with similar triazole structures exhibit significant antiviral properties. For instance:

  • Inhibition of Viral Replication : Studies have shown that triazole derivatives can inhibit the replication of various viruses including HIV and influenza at micromolar concentrations. The mechanism often involves interference with viral enzymes or host cell pathways essential for viral propagation .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has also been documented:

  • Cytokine Inhibition : Compounds similar to 9-[4-(benzyloxy)-3-methoxyphenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential application in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the benzyloxy and methoxy groups significantly enhances the biological activity of the compound. Modifications in these substituents can lead to variations in potency and selectivity against specific biological targets.

Substituent Effect on Activity
Benzyloxy GroupIncreases lipophilicity and cellular uptake
Methoxy GroupEnhances interaction with target proteins
Dimethyl SubstituentsContributes to overall stability and bioavailability

Case Studies

  • Study on Antiviral Efficacy : A recent study demonstrated that a related triazole compound exhibited an EC50 value of 12 μM against influenza A virus in MDCK cells, suggesting that similar derivatives could be effective against respiratory viruses .
  • Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), compounds with a similar scaffold showed a reduction in edema and cytokine levels by approximately 40% compared to controls .

Q & A

Q. What synthetic methodologies are recommended for efficient production of this compound?

The compound can be synthesized using a deep eutectic solvent system with the catalyst NGPU , which outperforms traditional catalysts in reaction efficiency, yield (up to 92%), and reduced reaction time (3–4 hours vs. 8–12 hours). Key steps include refluxing in ethanol with glacial acetic acid, followed by solvent evaporation under reduced pressure . For structural analogs, single-crystal X-ray diffraction (113 K) confirms the bicyclic framework, with mean bond lengths of 0.003 Å and R-factor = 0.049, ensuring high structural fidelity .

Q. What analytical techniques are critical for confirming the molecular structure post-synthesis?

  • Single-crystal X-ray diffraction : Resolves the bicyclic quinazolinone core and substituent orientations (e.g., benzyloxy-methoxyphenyl groups) with atomic precision .
  • Spectroscopic validation : Combine 1^1H/13^13C NMR to verify substituent integration and 1^1H-13^13C HMBC for long-range coupling analysis.
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 485.2) .

Q. How can reaction conditions be optimized to minimize by-products?

  • Catalyst screening : NGPU reduces side reactions (e.g., dimerization) by enhancing regioselectivity, achieving >90% purity in one step .
  • Solvent selection : Ethanol with glacial acetic acid minimizes polar by-products, while deep eutectic solvents improve solubility of aromatic intermediates .

Advanced Research Questions

Q. What computational approaches are effective in predicting the compound’s electronic and vibrational properties?

  • Density Functional Theory (DFT) : Calculate vibrational modes (e.g., C=O stretching at 1680–1700 cm1^{-1}) and HOMO-LUMO gaps (e.g., 3.2 eV) to correlate with experimental IR/Raman spectra. Discrepancies >5% may indicate crystal packing effects .
  • Reaction path search algorithms : Quantum chemical methods (e.g., ICReDD’s workflow) predict transition states and optimize synthetic routes, reducing trial-and-error experimentation .

Q. How to resolve contradictions between spectroscopic and crystallographic data during structural elucidation?

  • Cross-validation : If NMR suggests a planar conformation but X-ray shows puckered bicyclic rings, consider dynamic effects in solution vs. solid-state rigidity.
  • DFT-assisted refinement : Reconcile bond length deviations (e.g., C-N triazole bonds at 1.32 Å experimentally vs. 1.35 Å computationally) by accounting for solvent polarity or lattice constraints .

Q. What interdisciplinary strategies enhance the design of derivatives with improved bioactivity?

  • Fragment-based drug design : Replace the benzyloxy group with bioisosteres (e.g., morpholine or pyrazole) to modulate solubility and target binding.
  • AI-driven automation : Platforms like COMSOL Multiphysics integrate reaction simulation, real-time HPLC monitoring, and machine learning to iteratively refine substituent combinations .

Q. How to address challenges in scaling up synthesis while maintaining yield and purity?

  • Process control engineering : Implement membrane separation technologies (e.g., nanofiltration) to isolate the compound from polar impurities during workup .
  • Flow chemistry : Continuous reactors with immobilized NGPU catalysts reduce batch variability and improve heat management for large-scale production .

Methodological Notes

  • Data contradiction analysis : Always cross-reference experimental (X-ray, NMR) and computational (DFT) data. For example, if computational models predict a higher dipole moment than observed, re-evaluate solvent effects or intermolecular interactions .
  • Emerging tools : AI-driven "smart laboratories" enable autonomous optimization of reaction parameters (e.g., temperature, catalyst loading) using real-time feedback loops, reducing development cycles by 40–60% .

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